3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine
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Overview
Description
3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine is an organic compound that features a piperidine ring attached to a boronate ester. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine typically involves the reaction of piperidine derivatives with boronic acid or boronate esters. One common method involves the use of pinacol borane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a boron source. The reaction is generally carried out under inert atmosphere conditions, often using a palladium catalyst to facilitate the formation of the boronate ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction control is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form boronic acids.
Reduction: The compound can be reduced to yield the corresponding alcohols.
Substitution: The boronate ester group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Biaryl or vinyl compounds.
Scientific Research Applications
3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and drug candidates.
Medicine: Investigated for its potential in developing new pharmaceuticals, especially in the field of oncology.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine primarily involves its ability to form stable boronate esters. These esters can interact with various molecular targets, facilitating the formation of new chemical bonds. In medicinal chemistry, the compound’s boronate ester group can inhibit specific enzymes by forming reversible covalent bonds with active site residues .
Comparison with Similar Compounds
Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- 2-Methoxypyridine-5-boronic acid pinacol ester
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Uniqueness
3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine stands out due to its piperidine ring, which imparts unique steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules and in medicinal chemistry applications where specific molecular interactions are required .
Properties
Molecular Formula |
C12H24BNO2 |
---|---|
Molecular Weight |
225.14 g/mol |
IUPAC Name |
3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine |
InChI |
InChI=1S/C12H24BNO2/c1-11(2)12(3,4)16-13(15-11)8-10-6-5-7-14-9-10/h10,14H,5-9H2,1-4H3 |
InChI Key |
BYFZEVYYOJFZBC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2CCCNC2 |
Origin of Product |
United States |
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